1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

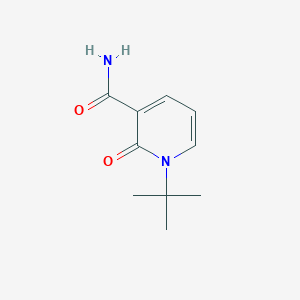

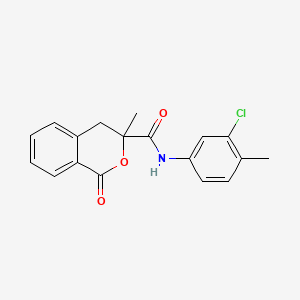

“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxamide . This class of compounds has been studied for their antiproliferative activity .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution . The carbonyl of the starting material is protonated in the presence of H2SO4, which facilitates the nucleophilic addition of a water molecule .Molecular Structure Analysis

The molecular structure of “1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide” includes a pyridine ring with a 2-oxo group and a tert-butyl group attached to the nitrogen of the carboxamide group .Scientific Research Applications

1. Application in CFTR Potentiation

- Discovery in CFTR Potentiation: Quinolinone-3-carboxamide 1, related to the subject compound, was identified as a novel CFTR potentiator, leading to the development of ivacaftor, an FDA-approved drug for cystic fibrosis treatment. This discovery resulted from extensive structure-activity relationship studies, highlighting the therapeutic potential of related compounds (Hadida et al., 2014).

2. Role in Deprotonation and Addition Reactions

- Chemical Reactivity Studies: N-(tert-Butyl)pyridine-2-carboxamide and related derivatives undergo significant deprotonation and 1,4-addition reactions, demonstrating the chemical reactivity and potential utility of these compounds in organic synthesis (Bonnet et al., 2001).

3. Synthesis and Properties of Polyamides

- Polyamide Synthesis: Compounds derived from 4-tert-butylcatechol, related to the subject compound, have been used to synthesize polyamides with potential applications in material science. These polyamides exhibit noncrystalline structures, solubility in polar solvents, and high thermal stability (Hsiao et al., 2000).

4. Quantum-Chemical Calculations in Biological Environments

- Quantum-Chemical Analysis: Quantum-chemical calculations have been utilized to study the properties of compounds similar to the subject compound, focusing on their behavior in biological environments. This research provides insights into the properties of antioxidants and their structure-activity relationships (Volod’kin et al., 2013).

5. Fluorescence Properties in Organic Compounds

- Photophysical Properties: Research on derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, closely related to the subject compound, has revealed significant fluorescence properties. This indicates potential applications in the development of new fluorescent materials (Shatsauskas et al., 2017).

Future Directions

The future directions for the study of “1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide” and related compounds could include further investigation of their antiproliferative activity and potential applications in the treatment of various diseases . Additionally, the development of new efficient methods for their synthesis is an important area of research .

properties

IUPAC Name |

1-tert-butyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12-6-4-5-7(8(11)13)9(12)14/h4-6H,1-3H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUKMGRCJSZWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C(C1=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)

![2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B2803794.png)

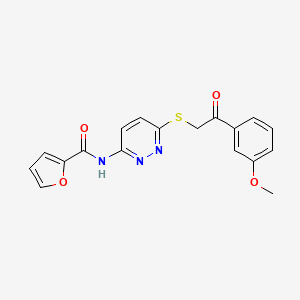

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2803796.png)

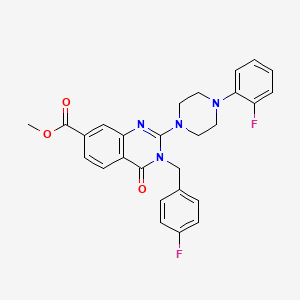

![Methyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2803797.png)

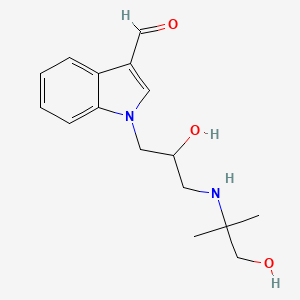

![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)

![4-[[2-Chloropropanoyl(furan-2-ylmethyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B2803802.png)